REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([S:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:14])=[O:13])[CH:4]=[CH:5][C:6]=1[C:7](OCC)=[O:8].C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C>>[CH3:1][C:2]1[N:3]([S:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:13])=[O:14])[CH:4]=[CH:5][C:6]=1[CH2:7][OH:8] |f:1.2.3|
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Name
|
|
Quantity
|
8.05 g
|
Type
|
reactant
|
Smiles
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CC=1N(C=CC1C(=O)OCC)S(=O)(=O)C1=CC=CC=C1
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Name
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diisobutylaluminum hydride toluene
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Quantity
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55 mL
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Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)C.[H-].C(C(C)C)[Al+]CC(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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CC=1N(C=CC1CO)S(=O)(=O)C1=CC=CC=C1
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.61 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |